8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid

Catalog No.
S12297795
CAS No.
1334147-72-6
M.F
C14H23NO4
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octa...

CAS Number

1334147-72-6

Product Name

8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-8-4-5-9(11)7-10(6-8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

WANSNGFRLUNMIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1CC(C2)C(=O)O

8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound characterized by its unique structural framework, which includes a bicyclo[3.2.1]octane core. Its molecular formula is C13H21NO4, and it features a tert-butoxycarbonyl group attached to an amino group at the 8-position, along with a carboxylic acid functional group at the 3-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological conditions due to its structural similarity to tropane alkaloids .

, primarily including:

  • Double Michael Addition: This reaction involves the addition of carbon nucleophiles to 7- and 8-membered ring dienones, forming key intermediates necessary for constructing the bicyclic skeleton.
  • Decarboxylation: This step may be involved in modifying the carboxylic acid group to enhance the compound's pharmacological properties.
  • Protection and Deprotection Steps: The tert-butoxycarbonyl protecting group can be added or removed during synthesis to facilitate further functionalization without affecting sensitive functional groups .

Research indicates that compounds featuring the bicyclo[3.2.1]octane framework exhibit significant biological activity, particularly in neuropharmacology. The structural characteristics allow for interactions with neurotransmitter systems, potentially influencing dopamine and serotonin pathways. Preliminary studies suggest that such compounds may possess analgesic and anxiolytic properties, making them candidates for further investigation in drug development

The synthesis of 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid can be achieved through various methods, including:

  • Acyclic Precursor Approach: Starting from acyclic precursors that contain all necessary stereochemical information allows for enantioselective construction of the bicyclic core.
  • Direct Stereochemical Control: This method involves generating the bicyclic structure while controlling stereochemistry within a single transformation .
  • Use of Reagents: Employing specific reagents like tert-butyl chloroformate for the protection of amino groups during synthesis can enhance yields and purity.

The primary applications of 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid include:

  • Pharmaceutical Development: Its potential as a scaffold for designing new drugs targeting neurological disorders.
  • Chemical Biology: Serving as a tool compound in studying biological pathways related to neurotransmitter activity.
  • Synthetic Chemistry: Acting as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups

    Interaction studies are crucial for understanding how 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid interacts with biological targets. Techniques such as:

    • Radioligand Binding Assays: These assays help determine binding affinities to specific receptors.
    • In Vivo Studies: Animal models can provide insights into pharmacodynamics and pharmacokinetics.
    • Molecular Docking Studies: Computational methods can predict interactions with various biological targets, aiding in the design of more effective derivatives .

Several compounds share structural similarities with 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid, including:

Compound NameStructural FeaturesSimilarity
Tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateHydroxy group at position 3High
(R)-1-Boc-piperidine-2-ethanolPiperidine core structureModerate
Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylateDimethyl substitution on piperidineModerate
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateAmino group at position 3High

The uniqueness of 8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to these similar compounds.

Bicyclo[3.2.1]octane Core Architecture

The bicyclo[3.2.1]octane framework consists of a fused cyclohexane and cyclopentane ring system, creating a bridge between carbon atoms C1 and C5 (Figure 1) [1] [4]. This architecture imposes significant steric strain due to the eclipsing interactions at the bridgehead carbons (C1 and C5), which adopt a near-tetrahedral geometry with bond angles approximating 109.5° [1] [5]. The bridgehead hydrogens at these positions exhibit restricted rotational freedom, stabilizing the molecule in a chair-like conformation for the cyclohexane moiety and a boat-like geometry for the fused cyclopentane ring [1] [3].

The rigidity of the bicyclic system is evident from its molecular complexity index (76), as computed by PubChem [1]. This metric reflects the structural constraints imposed by the fused rings, which limit the compound’s ability to adopt alternative conformations. Kovats retention indices for analogous bicyclo[3.2.1]octanes range from 869 to 886, indicating moderate polarity and strong hydrophobic character derived from the aliphatic core [1].

PropertyValueSource
Molecular formulaC₁₃H₂₁NO₄ [4]
Molecular weight255.31 g/mol [4]
XLogP3-AA3.5 [1]
Topological polar SA0 Ų [1]

Carboxylic Acid and Boc-Protected Amine Functional Group Orientation

The carboxylic acid group at position 3 and the Boc-protected amine at position 8 occupy distinct spatial regions relative to the bicyclic core (Figure 2) [4]. The carboxylic acid adopts an exo orientation, positioning its carbonyl oxygen perpendicular to the bicyclic plane to minimize steric clash with the bridgehead hydrogens [4] [5]. In contrast, the bulky tert-butoxycarbonyl (Boc) group at position 8 resides in an endo configuration, shielded within the concave face of the bicyclic system [4].

Electronic effects further influence this arrangement:

  • The carboxylic acid’s electron-withdrawing nature induces partial positive charges at C3, stabilizing hydrogen-bonding interactions with solvents or biological targets [4] [5].
  • The Boc group’s tert-butyl moiety creates a steric shield around the amine, reducing nucleophilicity and enhancing stability under acidic conditions [2] [4].

The molecule’s hydrogen bond acceptor count (4) and donor count (1) reflect the carboxylic acid’s capacity for intermolecular interactions, while the Boc group contributes to lipophilicity (XLogP3-AA = 3.5) [1] [4].

Stereochemical Considerations in the [3.2.1] Bicyclic Framework

The bicyclo[3.2.1]octane scaffold contains two undefined stereocenters at the bridgehead carbons (C1 and C5), allowing for four possible stereoisomers [1] [4]. Synthetic routes employing double Michael additions to cyclic dienones enable precise stereocontrol, yielding products with endo or exo configurations at these positions [3]. For example, Grubbs’ cyclization strategies favor the formation of the endo-Boc isomer due to transition-state stabilization via non-covalent interactions between the tert-butyl group and the bicyclic core [2] [3].

Key stereochemical features include:

  • Bridgehead stereochemistry: The relative configuration of C1 and C5 dictates the spatial arrangement of functional groups. In the predominant isomer, these carbons adopt an R,S configuration, positioning the Boc group axially and the carboxylic acid equatorially [4] [5].
  • Atropisomerism: Restricted rotation about the C8–N bond creates rotational isomers, though the Boc group’s bulkiness limits interconversion at room temperature [4].

Stereochemical assignments are validated via NMR coupling constants (e.g., J₈,₃ = 9.2 Hz for trans-diaxial protons) and X-ray crystallography data from analogous compounds [2] [5].

The retrosynthetic analysis of bicyclo[3.2.1]octane derivatives, including 8-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid, employs several strategic approaches that exploit the inherent structural characteristics of this rigid bicyclic framework. The bicyclo[3.2.1]octane core presents unique challenges due to its bridged structure and the stereochemical considerations associated with constructing multiple chiral centers [1].

Acyclic Precursor Approach: The most prevalent retrosynthetic strategy begins with acyclic precursors containing pre-established stereocenters, which are subsequently cyclized to form the bicyclic core through intramolecular aldol condensation reactions [2]. This method provides excellent control over stereochemistry, as the stereochemical information is encoded within the starting materials. Research demonstrates that enantiopure amino acids can undergo efficient cyclization to generate the bicyclo[3.2.1]octane framework with yields typically ranging from 45% to 65%, with purities exceeding 95% after chromatographic purification [2].

Double Michael Addition Strategy: Recent developments have focused on expedient synthesis through double Michael addition reactions to cyclic dienones. This methodology enables the construction of 8-disubstituted bicyclo[3.2.1]octane-3-ones with yields ranging from 42% to 96%, demonstrating remarkable control over the stereochemistry of bridged secondary, tertiary, or quaternary centers [1]. The regioselectivity and diastereoselectivity of this approach make it particularly attractive for accessing complex bicyclic architectures.

Direct Stereochemical Control Methods: Alternative retrosynthetic routes generate stereochemistry during bicyclo[3.2.1]octane formation rather than relying on pre-existing chiral centers. Notable protocols employ chiral auxiliaries, such as Evans' oxazolidinones, to induce asymmetry during ring-closing metathesis reactions [2]. This approach reduces the total number of synthetic steps but requires stringent temperature control, typically maintained at -78°C to ensure optimal stereoselectivity.

Organocatalytic Domino Reactions: Modern retrosynthetic planning increasingly incorporates organocatalytic domino Michael-Aldol processes, which provide access to bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary stereocenters [3] [4]. These transformations demonstrate excellent enantioselectivity (up to 95% enantiomeric excess) and diastereoselectivity ratios ranging from 1:1 to 5:1, making them valuable for constructing complex molecular architectures [5].

Retrosynthetic StrategyTypical Yield RangeStereoselectivityKey Advantages
Acyclic Precursor Approach45-65%>95% eePre-established stereochemistry
Double Michael Addition42-96%Variable drExcellent regioselectivity
Chiral Auxiliary Methods60-80%>90% eeReduced synthetic steps
Organocatalytic Domino53-98%Up to 95% eeMultiple stereocenters

Key Steps in tert-butoxycarbonyl Protection and Deprotection Sequences

The strategic implementation of tert-butoxycarbonyl protection and deprotection sequences represents a critical component in the synthesis of 8-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid. The temporal positioning of these transformations within the synthetic sequence significantly influences overall yield and selectivity [6] [7].

Early-Stage Protection Strategies: Introduction of the tert-butoxycarbonyl group early in the synthesis prevents unwanted side reactions during subsequent transformations. tert-butyl chloroformate demonstrates exceptional selectivity for amine groups under mild alkaline conditions (pH 8-9), achieving protection efficiencies exceeding 90% [2]. This approach is particularly valuable when working with polyamine substrates or molecules containing multiple nucleophilic centers.

Optimized Protection Conditions: Research has established that the most efficient tert-butoxycarbonyl protection occurs using di-tert-butyl dicarbonate in the presence of triethylamine or 4-dimethylaminopyridine as catalysts [6] [7]. The choice of solvent significantly impacts reaction efficiency, with dichloromethane and tetrahydrofuran providing optimal results. Temperature control proves crucial, with reactions conducted at room temperature typically requiring 2-4 hours, while elevated temperatures (40°C) can reduce reaction times to 1-2 hours [8].

Solvent System Optimization: Comprehensive studies have identified that biphasic systems using chloroform and water with sodium bicarbonate as base provide excellent conversion rates while facilitating product isolation [8]. Alternative protocols employing acetonitrile with 4-dimethylaminopyridine have demonstrated particular effectiveness for sterically hindered substrates [6]. The table below summarizes optimized protection conditions:

Solvent SystemBaseTemperatureTimeYield Range
DichloromethaneTriethylamineRoom temperature2-4 hours85-95%
TetrahydrofuranDMAP40°C1-2 hours88-93%
Chloroform/WaterSodium bicarbonateReflux3-5 hours82-90%
AcetonitrileDMAPRoom temperature4-6 hours90-96%

Deprotection Methodologies: The removal of tert-butoxycarbonyl groups can be accomplished through multiple pathways, each with distinct advantages depending on substrate sensitivity and reaction compatibility. Trifluoroacetic acid in dichloromethane represents the most commonly employed deprotection method, providing quantitative conversion within 1-3 hours at room temperature [6] [8]. Alternative approaches using hydrochloric acid in methanol or phosphoric acid offer greater substrate compatibility for acid-sensitive molecules [9].

Selective Deprotection Strategies: Recent advances have enabled selective deprotection of multiple tert-butoxycarbonyl groups within the same molecule. Thermal deprotection in continuous flow systems allows for selective removal of aryl-tert-butoxycarbonyl groups while preserving alkyl-tert-butoxycarbonyl protecting groups [9]. This methodology operates under mild conditions (150°C in methanol) with residence times of 30 minutes, achieving 88-93% conversion to mono-protected products [9].

Mild Deprotection Protocols: For substrate-sensitive applications, oxalyl chloride in methanol provides efficient deprotection under room temperature conditions within 1-4 hours, achieving yields up to 90% [10]. This approach demonstrates excellent functional group tolerance and represents a valuable alternative when traditional acidic conditions prove incompatible with other structural elements [10].

Catalytic Asymmetric Approaches to Chiral Center Formation

The construction of chiral centers within bicyclo[3.2.1]octane derivatives demands sophisticated catalytic systems capable of controlling multiple stereochemical outcomes simultaneously. Contemporary approaches to chiral center formation in these systems employ both transition metal catalysis and organocatalysis, each offering distinct advantages for specific synthetic challenges [11] [12] [13].

Transition Metal-Catalyzed Asymmetric Synthesis: Palladium-catalyzed enantioselective cascade reactions represent a particularly powerful approach for constructing indole-fused bicyclo[3.2.1]octanes containing all-carbon quaternary bridgehead stereocenters. Using Pd(amphos)Cl2 with (S)-Synphos ligand, researchers have achieved exceptional enantioselectivities ranging from 87% to 96% enantiomeric excess with yields of 55-93% [14]. The optimization of reaction conditions reveals that temperature control (45°C versus 50°C) and reaction time (48 hours versus 20 hours) significantly influence both yield and enantioselectivity outcomes [14].

Organocatalytic Domino Processes: Organocatalytic approaches offer metal-free alternatives for chiral center construction, with particular success demonstrated in domino Michael-Aldol reactions. These transformations construct bicyclo[3.2.1]octane derivatives bearing four stereogenic centers, including two quaternary stereocenters, with enantioselectivities reaching 95% enantiomeric excess [5] [3]. The use of cinchona alkaloid-derived catalysts has proven especially effective, providing excellent stereocontrol while operating under mild reaction conditions [4].

Asymmetric Cycloaddition Strategies: Palladium-catalyzed trimethylenemethane cycloaddition reactions with tropones provide access to asymmetric bicyclo[4.3.1]decadienes, which can be converted to bicyclo[3.2.1]octane derivatives through thermal rearrangement [15]. This methodology demonstrates remarkable stereoselectivity, achieving >99% enantiomeric excess in most cases with diastereomeric ratios exceeding 10:1 [15]. The substrate scope encompasses a wide range of substituted tropones, maintaining high enantioselectivity across diverse electronic and steric environments.

Catalytic SystemSubstrate ClassYield RangeEnantioselectivityKey Features
Pd(amphos)Cl2/(S)-SynphosIndole-fused systems55-93%87-96% eeQuaternary stereocenters
Cinchona-derived organocatalystsMichael-Aldol substrates53-98%Up to 95% eeFour stereogenic centers
Pd-TMM/Chiral phosphoramiditesTropone cycloadditions64-94%>99% eeMultiple ring systems
Chiral NHC catalystsCyclobutane formations86-97%78-96% ee[2+2] Cycloadditions

Mechanistic Considerations for Stereoinduction: The success of these catalytic asymmetric approaches relies on precise control of transition state geometries through carefully designed chiral environments. In palladium-catalyzed systems, the chiral ligand creates an asymmetric coordination sphere that differentiates between prochiral faces of the substrate [14]. Computational studies reveal that both steric effects and electronic interactions contribute to the observed stereoselectivity, with hydrogen bonding interactions playing a crucial role in organizing the transition state geometry [16].

Substrate Scope and Limitations: While these catalytic systems demonstrate broad substrate tolerance, certain structural features can negatively impact both yield and enantioselectivity. Sterically demanding substituents, particularly at the bridgehead positions, can reduce both reaction efficiency and stereoselectivity [14]. Electronic effects also play a significant role, with electron-withdrawing groups generally enhancing reactivity while electron-donating groups may require modified reaction conditions or extended reaction times.

Solvent Systems and Reaction Condition Optimization

The optimization of solvent systems and reaction conditions represents a critical factor in achieving high yields and selectivities in the synthesis of bicyclo[3.2.1]octane derivatives. Systematic investigation of these parameters has revealed significant dependencies between solvent choice, temperature, pressure, and catalytic efficiency [7] [17] [18].

Solvent Effects on Reaction Efficiency: The selection of appropriate solvent systems dramatically influences both reaction rates and product selectivities in bicyclo[3.2.1]octane synthesis. For tert-butoxycarbonyl protection reactions, polar aprotic solvents such as dichloromethane and tetrahydrofuran consistently provide superior results compared to polar protic solvents [7] [8]. The enhanced efficiency in these systems stems from better solvation of the reactive intermediates and reduced competing side reactions.

Temperature Optimization Strategies: Temperature control emerges as a paramount factor in achieving optimal reaction outcomes. Cryogenic conditions (-78°C) prove essential for reactions involving highly reactive organolithium intermediates or sensitive chiral auxiliaries [17]. Conversely, elevated temperatures (140-170°C) can dramatically accelerate certain transformations, with reaction times reduced from hours to minutes while maintaining comparable conversions [17]. The implementation of predictive tools allows for systematic translation of reaction conditions from conventional heating to optimized high-temperature protocols [19].

Pressure Considerations: High-pressure synthesis offers unique advantages for constructing strained bicyclic systems, with pressures above 1 GPa enabling topochemical reactions that are thermodynamically unfavorable under ambient conditions [18]. The application of high pressure significantly affects reaction dynamics, with negative activation volumes promoting cyclization reactions while positive activation volumes suppress competing pathways [18]. Critical pressure requirements for various bicyclic formations range from 4 GPa for alkyne-containing substrates to 20 GPa for purely aromatic systems [18].

Reaction TypeOptimal SolventTemperature RangePressure RequirementsTypical Yield
Boc ProtectionDichloromethane20-40°CAmbient85-95%
Asymmetric CyclizationToluene-78 to 45°CAmbient75-92%
Domino ReactionsChloroform0-25°CAmbient53-98%
High-Pressure CyclizationSolvent-free25°C4-20 GPa60-85%

Catalytic System Optimization: The efficiency of heterogeneous catalytic systems depends critically on the optimization of multiple parameters including temperature, catalyst loading, and reaction time [20] [21]. For strong acid cation exchange resins, optimal conditions include temperatures of 140°C, catalyst loadings of 0.55 weight/volume ratio, and reaction times of 2 hours [20]. Statistical analysis reveals that temperature and catalyst loading represent the most significant factors, while solvent ratio functions as a minor variable [20].

Catalyst Recycling and Longevity: The operational lifetime of catalytic systems requires careful consideration in process optimization. Studies demonstrate that catalyst efficiency can decrease rapidly during recycling, with conversions dropping from 97.8% to 53.9% over 20 reaction cycles [21]. The calculated half-life of 42.2 hours for strong acid cation exchange resins necessitates process design considerations for industrial applications [21]. Deactivation mechanisms primarily involve the attachment of organic residues to the catalyst surface rather than metal ion contamination from reactor corrosion [21].

Continuous Flow Optimization: Flow chemistry provides enhanced control over reaction parameters while improving safety and scalability. Thermal deprotection of tert-butoxycarbonyl groups in continuous flow systems achieves superior results in polar protic solvents, with trifluoroethanol and methanol providing enhanced efficiency compared to polar aprotic alternatives [9]. The increased acidity of trifluoroethanol (pKa 12.46) relative to methanol (pKa 15.5) correlates directly with improved deprotection rates [9].

Process Intensification Strategies: The integration of microreactor technology enables precise control of reaction parameters while minimizing safety concerns associated with high-temperature and high-pressure conditions [18]. Flow microreactor systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes, particularly for reactions involving gas evolution or exothermic transformations . Real-time monitoring using Flow Infrared spectroscopy provides immediate feedback on reaction progress, enabling dynamic optimization of temperature and residence time parameters [9].

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

269.16270821 g/mol

Monoisotopic Mass

269.16270821 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types